molecular formula C13H7F2N B595537 3-(3,5-Difluorophenyl)benzonitrile CAS No. 1266996-50-2

3-(3,5-Difluorophenyl)benzonitrile

Cat. No. B595537
M. Wt: 215.203
InChI Key: LQGPJBUJWILMAW-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)benzonitrile is a chemical compound with the molecular formula C13H7F2N . It has a molecular weight of 215.2 .


Molecular Structure Analysis

The molecular structure of 3-(3,5-Difluorophenyl)benzonitrile consists of a benzonitrile group attached to a phenyl ring with two fluorine atoms at the 3 and 5 positions .


Physical And Chemical Properties Analysis

3-(3,5-Difluorophenyl)benzonitrile is a solid compound . The related compound, 3,5-Difluorobenzonitrile, has a melting point of 84-86°C .

Scientific Research Applications

PET Imaging Agent Synthesis

One significant application of related compounds is in the preparation of PET (Positron Emission Tomography) imaging agents. A study by Lim et al. (2014) on the synthesis of the PET tracer [(18)F]FPEB highlights the development of an automated radiosynthesis method and a simplified one-pot synthesis for its radiolabeling precursor. This tracer is promising for imaging the metabotropic glutamate subtype 5 receptor (mGluR5), crucial for neurological research (Lim et al., 2014).

Proton Exchange Membranes

Another area of application is in the development of proton exchange membranes for fuel cells. Sankir et al. (2007) synthesized partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, which were investigated for use in direct methanol fuel cells (DMFC) and H2/air fuel cells. Their study suggests that the chemical composition of these copolymers can be controlled to tune membrane properties for improved fuel cell performance (Sankir et al., 2007).

Photovoltaic Applications

In the field of renewable energy, particularly dye-sensitized solar cells (DSSCs), Latini et al. (2014) demonstrated the beneficial effects of benzonitrile-based electrolytes. These electrolytes, utilizing benzonitrile as a solvent, showed long-term stability and efficiency, marking an important step towards economically viable and stable devices for solar energy conversion (Latini et al., 2014).

Advanced Materials Synthesis

The versatility of benzonitrile derivatives extends to the synthesis of advanced materials. For example, Erdogan et al. (2015) synthesized novel phthalocyanines bearing 7-oxy-3-(3,5-difluorophenyl)coumarin moieties. These compounds were investigated for their photophysical and photochemical properties, indicating potential applications in materials science and photodynamic therapy (Erdogan et al., 2015).

Environmental and Analytical Chemistry

Benzonitrile derivatives also find applications in environmental and analytical chemistry. Studies on the nitration of benzonitrile, for example, reveal insights into regioselective chemical reactions that are crucial for the synthesis of specific compounds with environmental and analytical applications (Smith et al., 2010).

properties

IUPAC Name

3-(3,5-difluorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2N/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGPJBUJWILMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742705
Record name 3',5'-Difluoro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Difluorophenyl)benzonitrile

CAS RN

1266996-50-2
Record name 3',5'-Difluoro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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